molecular formula C4H6OS B14223352 4,5-Dihydrofuran-2-thiol CAS No. 566895-19-0

4,5-Dihydrofuran-2-thiol

Cat. No.: B14223352
CAS No.: 566895-19-0
M. Wt: 102.16 g/mol
InChI Key: BRTMUPOQQCIMCZ-UHFFFAOYSA-N
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Description

4,5-Dihydrofuran-2-thiol (also known as 2-Methyl-4,5-dihydrofuran-3-thiol, CAS 26486-13-5) is a specialty flavoring agent of significant interest in food science and flavor chemistry research . This compound is a pale yellow liquid characterized by a potent, sulfurous, and roasted meaty aroma, making it a critical compound for studying savory flavor profiles . Its primary research value lies in the development and analysis of flavor formulations, particularly for replicating and enhancing cooked meat, savory, and roasted notes in model food systems . Researchers utilize this compound to understand the role of specific sulfur-containing heterocycles in complex flavor matrices. The compound's mechanism of action is rooted in its high odor potency, where even minimal concentrations can significantly impact the overall sensory characteristics of a product . It is soluble in ethanol . This product is provided "For Research Use Only (RUO)" and is strictly intended for laboratory research and development. It is not intended for diagnostic, therapeutic, or personal use, nor for incorporation into any products for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

566895-19-0

Molecular Formula

C4H6OS

Molecular Weight

102.16 g/mol

IUPAC Name

2,3-dihydrofuran-5-thiol

InChI

InChI=1S/C4H6OS/c6-4-2-1-3-5-4/h2,6H,1,3H2

InChI Key

BRTMUPOQQCIMCZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=C1)S

Origin of Product

United States

Synthetic Methodologies and Strategies for 4,5 Dihydrofuran 2 Thiol

De Novo Synthesis Approaches to the 4,5-Dihydrofuran-2-thiol Scaffold

De novo synthesis offers the most flexible approach to constructing the this compound molecule, allowing for the strategic assembly of the dihydrofuran core and the concurrent or subsequent introduction of the thiol group.

Ring-Closing Reactions for Dihydrofuran Core Formation

The formation of the 4,5-dihydrofuran ring is a critical step in the synthesis of the target compound. Various ring-closing reactions are established for the synthesis of dihydrofuran derivatives, which can be adapted for this purpose. A prominent method is the ring-closing metathesis (RCM) of appropriate diene precursors. rsc.orgpreprints.org For instance, an allyl homoallyl ether could be cyclized using a ruthenium-based catalyst like Grubbs' catalyst to form the dihydrofuran ring. ias.ac.in

Another powerful strategy involves the cyclization of functionalized allenes. The gold- or silver-catalyzed cyclization of hydroxyallenes can yield 2,5-dihydrofurans. beilstein-journals.orgorganic-chemistry.org By carefully choosing the starting allene, it is possible to construct a dihydrofuran ring with a substituent at the 2-position that can be later converted to a thiol.

Furthermore, intramolecular Wittig-type reactions or other condensation reactions starting from acyclic precursors bearing both a carbonyl or equivalent functional group and a suitable tethered nucleophile can also lead to the formation of the dihydrofuran scaffold.

Thiol Group Introduction Methodologies

Introducing the thiol group can be achieved through several methods. One approach is the direct thionation of a corresponding oxygenated precursor, such as a lactone. For example, γ-butyrolactone can be treated with a thionating agent like Lawesson's reagent or phosphorus pentasulfide to yield the corresponding γ-thiolactone. This thiolactone exists in tautomeric equilibrium with its enethiol form, this compound.

Alternatively, a precursor with a good leaving group at the 2-position of the dihydrofuran ring can be reacted with a sulfur nucleophile. For instance, a 2-halo-4,5-dihydrofuran could undergo nucleophilic substitution with a hydrosulfide (B80085) salt (e.g., NaSH) to introduce the thiol group.

The following table summarizes potential de novo synthesis strategies:

StrategyPrecursor TypeKey ReagentsProduct
Ring-Closing Metathesis & ThionationAllyl homoallyl etherGrubbs' Catalyst, then Lawesson's ReagentThis compound
Allene Cyclization & FunctionalizationSubstituted hydroxyalleneGold or Silver Catalyst, then conversion of substituent to thiolThis compound
Direct Thionationγ-ButyrolactoneLawesson's Reagent or P₄S₁₀γ-Thiolactone / this compound

Precursor-Based Transformations to this compound

An alternative to de novo synthesis is the modification of readily available precursors that already contain the dihydrofuran scaffold.

Functional Group Interconversions Leading to the Thiol Moiety

A key strategy in this category is the conversion of a functional group at the 2-position of a 4,5-dihydrofuran ring into a thiol. A common precursor could be a 2-alkoxy-4,5-dihydrofuran, which is a cyclic ketene (B1206846) acetal. The conversion of such an enol ether to an enethiol can be challenging but may be achieved under specific conditions, potentially involving cleavage of the ether and subsequent reaction with a sulfur source.

Another approach involves the use of a 2-halo-4,5-dihydrofuran. As mentioned earlier, nucleophilic substitution with a hydrosulfide source is a plausible method. The reactivity of the halide would be a key factor, with iodides generally being more reactive than bromides or chlorides.

The conversion of a hydroxyl group at the 2-position (the enol form of γ-butyrolactone) to a thiol can also be envisioned, for example, through a Mitsunobu reaction with a thiolating agent like thioacetic acid, followed by hydrolysis of the resulting thioester.

Strategic Modifications of Existing Dihydrofuran Scaffolds

Modifications of the dihydrofuran ring itself can also lead to the desired product. For instance, the deprotonation of dihydrofuran at the 2-position with a strong base, followed by quenching the resulting anion with elemental sulfur and subsequent reduction, could potentially yield the thiol. However, the regioselectivity of the deprotonation would be a critical consideration.

The following table outlines potential precursor-based transformations:

PrecursorTransformationKey ReagentsProduct
2-Alkoxy-4,5-dihydrofuranEther cleavage and thionationLewis acids, H₂SThis compound
2-Halo-4,5-dihydrofuranNucleophilic substitutionNaSH or KSHThis compound
γ-ButyrolactoneThionation and tautomerizationLawesson's ReagentThis compound

Novel Catalytic Systems in the Synthesis of this compound

The development of innovative catalytic systems is pivotal in modern organic synthesis, offering pathways to desired molecules with high efficiency and selectivity. Both organocatalysis and transition metal catalysis have emerged as powerful tools in the synthesis of furan (B31954) derivatives, and their application to this compound is an area of active research.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a valuable metal-free alternative for the synthesis of heterocyclic compounds. While direct organocatalytic methods for the synthesis of this compound are not extensively documented in publicly available literature, the principles of organocatalysis are applicable to the synthesis of related dihydrofuran structures. For instance, enantioselective organocatalytic methods have been successfully employed for the synthesis of dihydrofuran-spirooxindoles and alkyl 4,5-dihydrofuran-2-carboxylates. researchgate.netrsc.org These reactions often proceed through Michael additions followed by intramolecular cyclizations, catalyzed by chiral amines or thioureas. researchgate.netrsc.org A similar domino reaction strategy, potentially utilizing a chiral organocatalyst, could be envisioned for the synthesis of this compound from appropriate starting materials. The development of novel bifunctional organocatalysts, such as those based on quinine, has shown promise in synthesizing various chiral dihydrofuran derivatives with high enantioselectivity. metu.edu.tr

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a versatile and efficient means to construct furan and dihydrofuran rings. nih.gov Various transition metals, including palladium, rhodium, gold, and ruthenium, have been utilized in cyclization and coupling reactions to form the dihydrofuran core. liv.ac.ukacs.orgmdpi.comorganic-chemistry.org For example, palladium-catalyzed Heck reactions have been used to synthesize 2-aryl-2,5-dihydrofurans. organic-chemistry.org Similarly, gold- and silver-catalyzed intramolecular hydroalkoxylation of hydroxyallenic esters provides a route to 2,5-dihydrofurans. organic-chemistry.org

While direct transition metal-catalyzed synthesis of this compound is not prominently reported, related syntheses of functionalized furans and dihydrofurans suggest potential pathways. For instance, transition metal-catalyzed reactions are instrumental in the synthesis of various quinoline (B57606) derivatives, showcasing their power in constructing heterocyclic systems. chim.it The choice of metal and ligand can be tuned to control the chemo- and regioselectivity of these reactions. mdpi.com Future research may focus on adapting these powerful catalytic systems for the direct and selective synthesis of this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. royalsocietypublishing.org Key considerations include the use of safer solvents, maximization of atom economy, and the development of energy-efficient processes. royalsocietypublishing.orgjk-sci.com

Solvent-Free and Reduced-Solvent Reaction Conditions

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents. rsc.org Solvent-free or "neat" reactions, often facilitated by techniques like ball milling or microwave irradiation, can lead to higher efficiency and reduced waste. rsc.orgcem.com While specific examples for the solvent-free synthesis of this compound are scarce, the synthesis of other furan derivatives under such conditions has been demonstrated. For example, microwave-assisted phase-transfer catalysis has been used for furan synthesis. cem.com The Biginelli reaction, which can produce dihydropyrimidinones, has also been studied under solvent-free conditions, highlighting the potential for multicomponent reactions to be adapted to greener protocols. acs.org A patent for the preparation of 2-methyltetrahydrofuran-3-thiol (B142655) describes a process that reduces the amount of solvent and wastewater, aligning with green chemistry principles. google.com

Chemical Reactivity and Transformation Mechanisms of 4,5 Dihydrofuran 2 Thiol

Thiol-Group Specific Reactions of 4,5-Dihydrofuran-2-thiol

The thiol group is known for its nucleophilicity and susceptibility to oxidation, properties that are well-documented for thiols in general and are applicable to this compound. wikipedia.orgresearchgate.net

Nucleophilic Addition and Substitution Reactions

The sulfur atom of the thiol group in this compound possesses lone pairs of electrons, rendering it nucleophilic. researchgate.net This allows it to participate in nucleophilic addition and substitution reactions.

Nucleophilic Addition: Thiols are known to react with electrophilic species such as carbonyl compounds and activated alkynes. pearson.comacs.org In the context of this compound, the thiol group can add across carbon-carbon or carbon-heteroatom multiple bonds. For instance, it can participate in Michael additions to α,β-unsaturated carbonyl compounds. researchgate.net

Nucleophilic Substitution: The thiol group can also act as a nucleophile in substitution reactions, displacing leaving groups from alkyl halides or other suitable electrophiles to form thioethers. chemrxiv.org The reactivity in these reactions is influenced by the reaction conditions, including the choice of base and solvent.

A summary of representative nucleophilic reactions is presented in the table below.

Reaction TypeElectrophile ExampleProduct Type
Nucleophilic Additionα,β-Unsaturated KetoneThioether
Nucleophilic SubstitutionAlkyl BromideThioether

Controlled Oxidation Pathways and Disulfide Formation

The thiol group of this compound is readily oxidized. wikipedia.org Mild oxidizing agents, such as air, iodine, or ferric chloride, can convert it to the corresponding disulfide, bis(4,5-dihydrofuran-2-yl) disulfide. google.com This reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol. wikipedia.org

2 R-SH + [O] → R-S-S-R + H₂O (where R-SH is this compound and [O] is a mild oxidizing agent)

More vigorous oxidation, using stronger oxidizing agents like hydrogen peroxide or sodium hypochlorite, can lead to the formation of sulfonic acids (R-SO₃H). wikipedia.org

The controlled oxidation to the disulfide is a synthetically useful transformation. A variety of reagents can be employed for this purpose, each with its own advantages in terms of reaction conditions and selectivity. organic-chemistry.org

Oxidizing AgentProduct
Air/O₂Disulfide
Iodine (I₂)Disulfide
Ferric Chloride (FeCl₃)Disulfide
Hydrogen Peroxide (H₂O₂)Sulfonic Acid

Thioetherification and Thioesterification Reactions

Thioetherification: This class of reactions involves the formation of a thioether (R-S-R') linkage. For this compound, this can be achieved through its reaction with various electrophiles, such as alkyl halides, under basic conditions. nih.gov Metal-free methods for thioetherification have also been developed, offering greener alternatives. nih.gov The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity. chemrxiv.org

Thioesterification: Thioesters are formed by the reaction of a thiol with a carboxylic acid or its derivative. researchgate.net this compound can be converted to its corresponding thioester, S-(4,5-dihydro-2-methyl-3-furanyl) ethanethioate, through reaction with an acylating agent like acetic anhydride (B1165640) or an acyl chloride. foodb.cathegoodscentscompany.com This reaction essentially involves the acylation of the sulfur atom. Direct thioesterification from carboxylic acids and thiols can be catalyzed by Brønsted acids or mediated by coupling agents. researchgate.nettandfonline.com

ReactionReagent ExampleProduct
ThioetherificationMethyl Iodide2-(Methylthio)-4,5-dihydrofuran
ThioesterificationAcetic AnhydrideS-(4,5-Dihydrofuran-2-yl) ethanethioate

Reactions Involving the Dihydrofuran Ring System of this compound

The dihydrofuran ring, with its carbon-carbon double bond and ether linkage, also participates in a variety of chemical transformations.

Ring-Opening and Rearrangement Pathways

The dihydrofuran ring can undergo ring-opening reactions under certain conditions. These reactions can be initiated by electrophiles or nucleophiles and may be facilitated by catalysts. For instance, acid-catalyzed ring-opening can occur, leading to the formation of acyclic products. nih.gov The presence of the thiol group may influence the course of these reactions.

Rearrangement reactions of furan (B31954) derivatives are also known. nih.gov For example, the Piancatelli rearrangement transforms 2-furylcarbinols into cyclopentenone derivatives under acidic conditions. rsc.org While not directly applicable to this compound itself, it illustrates the potential for skeletal rearrangements within the furan family.

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond within the dihydrofuran ring can act as a dienophile in Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with the double bond of the dihydrofuran ring to form a six-membered ring. wikipedia.orgresearchgate.net The stereochemistry of the resulting adduct is often predictable based on the principles of the Diels-Alder reaction. nih.gov The presence of the thiol group and the oxygen atom in the ring can influence the reactivity of the dienophile and the stereochemical outcome of the cycloaddition. rsc.org

A general scheme for the Diels-Alder reaction is shown below.

Diene + this compound (Dienophile) → Cycloadduct

The reactivity in Diels-Alder reactions is sensitive to the electronic nature of both the diene and the dienophile. rsc.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.org While direct MCRs starting with this compound are not extensively documented, the analogous reactivity of furans and thiols in MCRs provides a strong model for its potential applications.

A prominent example is the bio-inspired furan-thiol-amine (FuTine) reaction, which constructs highly substituted N-pyrrole heterocycles in a one-pot process. researchgate.netnih.govnih.gov This reaction combines a furan derivative, a thiol, and a primary amine under physiological conditions. nih.govnih.gov The transformation is initiated by the oxidation of the furan ring to generate a reactive cis-2-butene-1,4-dial intermediate. This dialdehyde (B1249045) then undergoes a sequential reaction with the thiol and the amine to furnish the final pyrrole (B145914) product. researchgate.netresearchgate.net

The versatility of the FuTine reaction has been demonstrated with a broad range of substrates. Various functionalized thiols and amines, including amino acids and anilines, can be successfully employed, showcasing the reaction's compatibility with diverse functional groups such as esters, alkynes, alcohols, and carboxylic acids. nih.govresearchgate.net This methodology has been applied to the chemoselective modification of peptides and proteins, highlighting its potential in bioconjugation and materials science. researchgate.netnih.govnih.gov

The data below illustrates the scope of the furan-thiol-amine multicomponent reaction for synthesizing various N-pyrrole molecules.

Reaction Kinetics and Mechanistic Elucidation Studies of this compound Transformations

Direct kinetic and mechanistic studies on transformations involving this compound are scarce. However, the mechanism of the closely related furan-thiol-amine (FuTine) multicomponent reaction provides significant insight into the probable reaction pathways. researchgate.netresearchgate.net

The proposed mechanism for the FuTine reaction proceeds through several key steps:

Oxidation: The reaction is initiated by the oxidation of the furan starting material. This step generates a highly reactive cis-2-butene-1,4-dial (BDA) intermediate. researchgate.netresearchgate.net

Thiol Addition: The thiol component undergoes a rapid 1,4-conjugate addition (a hetero-Michael addition) to the electron-deficient BDA intermediate. This step forms a 3-thio-substituted aldehyde. researchgate.netnih.gov

Amine Trapping and Cyclization: The primary amine then traps this intermediate via nucleophilic attack on one of the aldehyde groups, forming a hemiaminal or an imine, which rapidly cyclizes.

Rearrangement and Aromatization: The cyclized intermediate subsequently undergoes dehydration and rearrangement, leading to the formation of the stable, aromatic N-substituted pyrrole ring. researchgate.netresearchgate.net

Spectroscopic and Structural Elucidation Methodologies for 4,5 Dihydrofuran 2 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the connectivity of atoms. For a molecule like 4,5-Dihydrofuran-2-thiol, NMR is crucial for distinguishing between its possible tautomeric forms.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

Proton NMR (¹H NMR) provides information about the chemical environment, quantity, and connectivity of hydrogen atoms in a molecule. The interpretation of the ¹H NMR spectrum of this compound would depend on the predominant tautomer in the chosen solvent.

Thiol Tautomer (this compound): In this form, the spectrum would exhibit signals characteristic of an unsaturated heterocyclic system. The methylene (B1212753) protons at position 5 (C5), adjacent to the ring oxygen, would likely appear as a triplet at approximately 4.4-4.6 ppm. The C4 methylene protons, being adjacent to C5 and the sp²-hybridized C3, would also present as a triplet, but further upfield around 2.8-3.0 ppm. The olefinic proton at C3 would resonate as a triplet in the region of 5.0-5.5 ppm. The thiol proton (-SH) would typically appear as a broad singlet, with a chemical shift that can vary significantly (2.0-5.0 ppm) depending on concentration, solvent, and temperature, due to hydrogen bonding.

Thione Tautomer (Dihydro-2(3H)-furanthione): This saturated thiolactone structure would yield a simpler spectrum. It contains three methylene groups in different environments. The protons on C5, adjacent to the oxygen, would be the most deshielded, appearing as a triplet around 4.3-4.5 ppm. The protons on C3, adjacent to the thiocarbonyl (C=S) group, would appear as a triplet around 3.1-3.3 ppm. The C4 protons would be a multiplet (quintet) in the more shielded region of 2.3-2.5 ppm. No thiol proton signal would be observed.

The expected ¹H NMR chemical shifts are summarized in the table below.

Proton Location (Tautomer) Predicted Chemical Shift (ppm) Multiplicity
Thiol Form
-CH ₃ (at C3)~5.2Triplet (t)
-CH ₂- (at C4)~2.9Triplet (t)
-CH ₂- (at C5)~4.5Triplet (t)
-SH 2.0 - 5.0Broad Singlet (br s)
Thione Form
-CH ₂- (at C3)~3.2Triplet (t)
-CH ₂- (at C4)~2.4Multiplet (m)
-CH ₂- (at C5)~4.4Triplet (t)

These are estimated values and can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis for Carbon Framework Elucidation

Carbon-13 NMR provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment. This technique is particularly definitive in distinguishing between the thiol and thione tautomers due to the vast difference in the chemical shift of a thiocarbonyl carbon versus an sp² carbon bonded to sulfur.

Thiol Tautomer (this compound): The spectrum would show four distinct signals. The two sp² carbons of the double bond would appear in the olefinic region. C2, bonded to both oxygen and sulfur, would be significantly downfield (~150-160 ppm), while C3 would be further upfield (~100-110 ppm). The two sp³ carbons would be found at higher field strengths, with C5 (adjacent to oxygen) around 70-75 ppm and C4 around 25-30 ppm.

Thione Tautomer (Dihydro-2(3H)-furanthione): The key feature of this spectrum would be the thiocarbonyl carbon (C2), which is highly deshielded and would appear at a very low field, typically in the range of 200-210 ppm. The other three sp³ carbons would be in the aliphatic region: C5 (adjacent to oxygen) at approximately 68-72 ppm, C3 (adjacent to the C=S group) around 35-40 ppm, and C4 at about 25-30 ppm.

The presence or absence of the signal beyond 200 ppm is a conclusive indicator of the dominant tautomeric form.

Carbon Location (Tautomer) Predicted Chemical Shift (ppm)
Thiol Form
C 2~155
C 3~105
C 4~28
C 5~72
Thione Form
C 2 (=S)~205
C 3~38
C 4~27
C 5~70

These are estimated values and can vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the proposed molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For the thione tautomer, COSY would reveal the connectivity pathway H3-H4-H5, showing cross-peaks between the signals for the three methylene groups. For the thiol tautomer, it would show correlations between H3/H4 and H4/H5.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~4.4 ppm would show a cross-peak with the carbon signal at ~70 ppm, confirming their assignment to C5/H5 in either tautomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula, which is a powerful confirmation of the compound's identity. For this compound (C₄H₆OS), the exact mass can be calculated and compared to the experimental value.

Monoisotopic Mass of C₄H₆OS: 102.0139 Da

An experimental HRMS measurement yielding a mass value extremely close to this calculated mass would confirm the elemental composition, ruling out other possibilities with the same nominal mass. rsc.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This provides detailed information about the structure and connectivity of the precursor ion. The fragmentation pattern is often unique to a specific isomer. acs.orgnih.gov

The fragmentation of this compound would likely differ depending on the tautomer being ionized.

Thione Tautomer (Dihydro-2(3H)-furanthione, m/z 102): The fragmentation of cyclic thiolactones often involves characteristic losses. Common fragmentation pathways could include:

Loss of H₂S (m/z 68)

Loss of the C=S group (m/z 58)

Ring-opening followed by loss of small neutral molecules like ethylene (B1197577) (C₂H₄).

Thiol Tautomer (this compound, m/z 102): The fragmentation of the enol-thiol form might proceed differently:

Loss of a hydrogen radical (-H) to form a stable cation (m/z 101).

Loss of the thiol radical (-SH) (m/z 69).

Retro-Diels-Alder type reactions, if applicable to the ionized form.

By analyzing these specific fragmentation pathways, MS/MS can provide strong evidence for the dominant tautomeric form of the molecule and confirm the structural assignments made by NMR spectroscopy. diva-portal.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the molecular vibrations of a compound. In the context of this compound and its derivatives, these methods are essential for confirming the presence of the key thiol (-SH) group and characterizing the dihydrofuran ring structure.

The vibrational spectrum of this compound is characterized by specific absorption bands corresponding to the stretching and bending motions of its constituent bonds. The thiol group exhibits a distinctive, albeit often weak, S-H stretching vibration in the IR spectrum, typically found in the 2500–2600 cm⁻¹ region. The C-S stretching vibration is usually observed in the fingerprint region, between 600 and 700 cm⁻¹.

The dihydrofuran ring contributes several characteristic bands. These include C-H stretching vibrations of the methylene (CH₂) groups, C=C stretching from the unsaturated portion of the ring, and C-O-C stretching vibrations of the ether linkage. For instance, in related dihydrofuran derivatives, C-H stretching can be evaluated with peaks around 2978 cm⁻¹. acs.org

Raman spectroscopy complements IR spectroscopy, particularly for symmetric vibrations that are weak or absent in the IR spectrum. The S-H stretch is also observable in Raman spectra. Furthermore, Raman spectroscopy is highly effective for studying disulfide (S-S) bonds, which may be present in derivatives due to the oxidation of the thiol group. rsc.org Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly amplify the signal of molecules adsorbed onto metallic nanostructures, allowing for detailed analysis of the molecule's orientation and interaction with the surface, which is often driven by the sulfur atom of the thiol group. uchile.clmdpi.com

Table 1: Characteristic Vibrational Frequencies for this compound and Related Compounds

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Method
Thiol (-SH)S-H Stretch2500 - 2600IR, Raman
Thiol (-SH)C-S Stretch600 - 700IR, Raman
Alkene (C=C)C=C Stretch~1660IR, Raman
Ether (C-O-C)Asymmetric Stretch1230 - 1270IR, Raman
Methylene (-CH₂)C-H Stretch2850 - 2960IR, Raman
Methylene (-CH₂)Scissoring1450 - 1470IR, Raman

This table presents generalized data compiled from spectroscopic principles and findings for related furan (B31954) and thiol compounds. google.commdpi.comoatext.com

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound that can be crystallized, this technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

The application of X-ray crystallography is crucial for:

Structural Verification: It provides the ultimate proof of a molecule's structure, as demonstrated in the analysis of a related compound, 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one, where the exact arrangement of the atoms and the nature of the thioether linkage were confirmed. mdpi.com

Tautomeric and Bonding Analysis: In derivatives containing ambidentate groups like a triazole-thiol ring, crystallography can distinguish between thiol and thione tautomers and reveal the coordination mode in metal complexes. researchgate.net For example, studies on metal complexes of related oxadiazole-thiol/thione ligands have shown that the molecule can exist in the thione form and bond through a nitrogen atom, or in the deprotonated thiol form, bonding ionically through sulfur. researchgate.net

Intermolecular Interactions: The technique reveals how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (e.g., S-H···O or S-H···N) and van der Waals forces. These interactions are fundamental to understanding the physical properties of the solid material. Studies on L-Cysteine have shown that the solvent can drastically alter intermolecular packing and monomer conformations in the crystal. weizmann.ac.il

Conformational Analysis: It elucidates the preferred conformation of the dihydrofuran ring (e.g., envelope or twisted form) and the orientation of its substituents in the solid state.

Table 2: Illustrative Data from X-ray Crystallographic Analysis of a Related Heterocyclic Thiol Derivative

Structural ParameterDescriptionExample Finding
Crystal SystemThe basic repeating unit of the crystal lattice.Triclinic uran.ua
Space GroupThe set of symmetry operations of the crystal.P1 21/n1 researchgate.net
Bond Lengths (Å)The distance between the nuclei of two bonded atoms.Confirms C-S, C=C, C-O bond orders.
Bond Angles (°)The angle formed between three connected atoms.Defines the geometry around each atom.
Torsional Angles (°)The dihedral angle between two planes.Describes the conformation of the ring and substituents.

This table is illustrative of the type of data obtained from an X-ray crystallography experiment on a relevant derivative. researchgate.neturan.ua

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination (e.g., Circular Dichroism)

While this compound itself is achiral, its derivatives can possess stereogenic centers, typically at the C4 or C5 positions of the dihydrofuran ring. Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org These methods are indispensable for determining the absolute configuration and enantiomeric purity of chiral dihydrofuran derivatives.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. photophysics.com A CD spectrum provides information about the three-dimensional structure of a chiral molecule. For chiral dihydrofuran derivatives, the sign of the Cotton effects (the peaks in a CD spectrum) can often be related to the helicity of the non-aromatic ring, which in turn can be used to assign the absolute configuration at the stereogenic centers. hebmu.edu.cn

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of polarized light in the vibrational transition region. VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution without the need for crystallization. nih.gov A notable study on the palladium-catalyzed intermolecular asymmetric Heck reaction successfully produced chiral 2,5-dihydrofurans with a fully substituted C2 stereocenter. The absolute configuration of the resulting (R)-configured product was unequivocally established by comparing the experimental IR and VCD spectra with those predicted by quantum chemical calculations for the most stable conformer. rsc.org

These techniques are also paramount for quantifying the enantiomeric excess (ee) of a sample. Since enantiomers produce mirror-image CD spectra of equal magnitude but opposite sign, the magnitude of the CD signal is directly proportional to the excess of one enantiomer over the other. chromatographytoday.com This allows for a precise determination of the enantiomeric purity of a synthetic product, which is a critical parameter in many applications.

Table 3: Applications of Chiroptical Spectroscopy for Dihydrofuran Derivatives

TechniqueApplicationFinding/PrincipleReference Example
Electronic Circular Dichroism (ECD)Absolute ConfigurationThe sign of the Cotton effect is related to the helicity of the heterocyclic ring.Assignment of configuration in flavonoids, which contain related heterocyclic rings. hebmu.edu.cn
Vibrational Circular Dichroism (VCD)Absolute ConfigurationGood agreement between experimental and theoretically predicted VCD spectra allows for unambiguous assignment of absolute configuration in solution.Established the (R) configuration for a fully substituted chiral 2,5-dihydrofuran (B41785) derivative. rsc.org
Circular Dichroism (CD)Enantiomeric Excess (ee) DeterminationThe magnitude of the CD signal is proportional to the enantiomeric excess, allowing for quantification without chromatographic separation.The CD detector provides the unique ability to determine enantiomeric excess without the need for baseline chromatographic resolution.

Theoretical and Computational Investigations of 4,5 Dihydrofuran 2 Thiol

Quantum Mechanical Calculations on Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,5-Dihydrofuran-2-thiol, these methods provide insights into its stability, electronic distribution, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a balance between accuracy and computational cost. DFT studies on this compound would typically commence with geometry optimization to find the lowest energy conformation of the molecule. Functionals like B3LYP, paired with a suitable basis set such as 6-311G(d,p), are commonly employed for such tasks, as they have shown reliability for a range of organic molecules, including furan (B31954) and its hydrated derivatives. researchgate.net

Once the optimized geometry is obtained, a wealth of information on the ground state properties can be extracted. This includes bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO points to its capacity to accept electrons. For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the dihydrofuran ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the C=C double bond and the C-S bond, indicating potential sites for nucleophilic attack.

A hypothetical table of key ground state properties for this compound, as would be predicted by DFT calculations, is presented below.

PropertyPredicted Value (B3LYP/6-311G(d,p))
C=C Bond Length (Å)~1.34
C-S Bond Length (Å)~1.78
S-H Bond Length (Å)~1.35
C-O Bond Length (Å)~1.37
HOMO Energy (eV)-6.5
LUMO Energy (eV)1.2
HOMO-LUMO Gap (eV)7.7
Dipole Moment (Debye)~2.1

Disclaimer: This table contains hypothetical data based on typical values for similar compounds and should be considered illustrative.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For even greater accuracy in energetic and spectroscopic predictions, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data. These high-level calculations are particularly useful for refining the conformational energies and for predicting spectroscopic parameters with high fidelity. For instance, accurate calculation of the vibrational frequencies using these methods can aid in the interpretation of experimental infrared (IR) and Raman spectra.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, both in isolation and in the presence of other molecules. MD simulations have been successfully applied to study the conformational preferences of furanosides and the interactions of dihydrobenzofuran derivatives. d-nb.infonih.gov

For this compound, MD simulations would be invaluable for exploring its conformational landscape. The dihydrofuran ring is not planar and can adopt various puckered conformations, such as envelope and twist forms. The energy barriers between these conformers can be mapped to understand the molecule's flexibility. Furthermore, the orientation of the thiol group relative to the ring is another degree of freedom that can be investigated.

MD simulations are also instrumental in studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water), one can study solvation effects and the formation of hydrogen bonds between the thiol group and the solvent. Similarly, simulating the interaction of this compound with a biological target, such as a protein active site, can provide insights into its potential biological activity. d-nb.info

Prediction of Spectroscopic Parameters through Computational Chemistry

Computational chemistry is a powerful tool for predicting various spectroscopic data, which can be used to identify and characterize molecules.

For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra would be of great interest. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the chemical shifts of the hydrogen and carbon atoms in the molecule. researchgate.net These predicted shifts, when compared to experimental data, can help in the structural elucidation and confirmation of the compound's identity. The quality of such predictions is highly dependent on the availability of authentic reference data from related structures. mdpi.com

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H3~6.2-
H4 (CH₂)~2.8~35
H5 (CH₂)~4.5~75
SH~3.5-
C2-~150
C3-~110
C4-~35
C5-~75

Disclaimer: This table contains hypothetical data based on typical values for similar compounds and should be considered illustrative.

In addition to NMR, the vibrational frequencies corresponding to IR and Raman spectra can be calculated. researchgate.net Key vibrational modes for this compound would include the S-H stretch, the C=C stretch, and various C-O and C-S stretching and bending modes.

Computational Design and Optimization of Synthetic Pathways Involving this compound

Computational methods are increasingly being used to design and optimize synthetic routes for complex molecules. Retrosynthetic analysis, a technique where a target molecule is broken down into simpler precursors, can be aided by computational tools. frontiersin.org For this compound, a computational approach could help identify the most feasible synthetic pathways by evaluating the thermodynamics and kinetics of potential reaction steps.

For example, the synthesis could potentially involve the thionation of a corresponding 4,5-dihydrofuran-2-one precursor. Computational chemistry could be used to model this reaction, predict its feasibility, and identify suitable reagents and reaction conditions. Furthermore, computational approaches can be used to explore novel synthetic strategies, such as those involving cycloaddition reactions to form the dihydrofuran ring. rsc.org

Applications of 4,5 Dihydrofuran 2 Thiol in Advanced Organic Synthesis

Development of Novel Functional Materials Incorporating the 4,5-Dihydrofuran-2-thiol Moiety

Self-Assembled Systems and Supramolecular Architectures

Comprehensive searches of available scientific literature and chemical databases did not yield specific research findings on the application of this compound in the formation of self-assembled systems and supramolecular architectures. The inherent functionalities of this compound, namely the thiol group and the dihydrofuran ring, suggest a potential for such applications. The thiol group is well-documented for its ability to form self-assembled monolayers (SAMs) on noble metal surfaces, such as gold, through strong sulfur-metal interactions. rsc.orgrsc.orgnih.govsigmaaldrich.com The dihydrofuran moiety, as a heterocyclic system, could participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are fundamental to the construction of supramolecular assemblies.

In principle, the bifunctional nature of this compound could allow it to act as a versatile building block in supramolecular chemistry. The thiol group could serve as an anchor to a surface or as a reactive handle for further functionalization, while the dihydrofuran ring could engage in specific intermolecular recognition events. This could lead to the formation of ordered molecular layers or complex three-dimensional structures.

However, despite this theoretical potential, there is a notable absence of published studies specifically investigating the self-assembly behavior of this compound. Research in the broader fields of thiol-based self-assembly and dihydrofuran chemistry is extensive, but the intersection focusing on this particular molecule remains unexplored in the reviewed literature. Therefore, no detailed research findings or data tables on its role in self-assembled systems and supramolecular architectures can be presented at this time. Further investigation would be required to elucidate the capabilities of this compound in these advanced applications.

Analytical Methodologies for the Detection and Quantification of 4,5 Dihydrofuran 2 Thiol in Research Settings

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the analysis of volatile and semi-volatile compounds like 4,5-Dihydrofuran-2-thiol. These techniques offer high resolution and sensitivity, which are essential for distinguishing the analyte from a complex mixture of other components.

Gas Chromatography (GC) Coupled with Various Detection Systems (e.g., FID, MS)

Gas chromatography is a primary technique for the analysis of volatile thiols. The choice of detector is critical for achieving the desired selectivity and sensitivity. While specific methods for this compound are not widely published, methods for analogous compounds like 2-methyl-3-furanthiol (B142662) (2M3F) are well-established. tandfonline.com

A Flame Ionization Detector (FID) provides good sensitivity for general organic compounds but lacks specificity for sulfur-containing molecules. For enhanced selectivity, a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) is often preferred. Mass Spectrometry (MS) offers the highest degree of confidence in identification through its ability to provide structural information. In the analysis of 2M3F in fermented soy sauce, GC-MS in selected ion monitoring (SIM) mode was utilized for quantification, targeting characteristic ions. tandfonline.com

Table 1: Exemplary GC-MS Parameters for the Analysis of a Related Furan (B31954) Thiol (2-methyl-3-furanthiol)

ParameterValue
Column DB-XLB capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness)
Oven Program 40°C (10 min), then ramp to 220°C at 3°C/min, hold for 1 min
Carrier Gas Helium at 1.5 mL/min
Injection Mode Splitless (1 min)
MS Detection Selected Ion Monitoring (SIM)
Monitored Ions (m/z) 45, 85, 86, 113, 114 (Quantification ion for 2M3F: 114)

Data adapted from a study on 2-methyl-3-furanthiol in fermented soy sauce. tandfonline.com

High-Performance Liquid Chromatography (HPLC) Methodologies with Diverse Detectors (e.g., UV-Vis, RI, ELSD, MS)

High-Performance Liquid Chromatography (HPLC) is a powerful alternative for the analysis of thiols, particularly after derivatization to enhance stability and detectability. acs.org For non-volatile or thermally labile derivatives, HPLC is the method of choice.

UV-Vis detectors can be used for furan derivatives, though their sensitivity might be limited for trace analysis. researchgate.net More advanced detectors like Evaporative Light Scattering Detectors (ELSD) or Refractive Index (RI) detectors can also be employed, but they are less common for thiol analysis. The coupling of HPLC with Mass Spectrometry (HPLC-MS) provides the highest sensitivity and selectivity. An HPLC-MS/MS method was developed for the quantification of potent thiols in wine after derivatization with 4,4'-dithiodipyridine (DTDP). acs.org

Table 2: Illustrative HPLC-MS/MS Parameters for Derivatized Thiol Analysis

ParameterValue
Column Alltima C18 (250 mm × 2.1 mm i.d., 5 µm)
Mobile Phase A: 0.5% aqueous formic acid; B: 0.5% formic acid in acetonitrile
Gradient 20% B to 50% B in 10 min, to 80% B in 5 min, hold for 5 min
Flow Rate 0.200 mL/min
Detector Tandem Mass Spectrometer (MS/MS) with electrospray ionization (ESI)
Ionization Mode Positive
Analysis Mode Multiple Reaction Monitoring (MRM)

Based on a method for the analysis of various wine thiols. acs.org

Spectrophotometric and Fluorometric Assay Development for Targeted Detection

Spectrophotometric and fluorometric methods offer simpler and often more rapid alternatives to chromatography for the quantification of total thiols or for specific thiol assays when a selective chromogenic or fluorogenic reagent is available.

Spectrophotometric assays for thiols are well-established, often relying on the reaction with a reagent to produce a colored product. nih.gov For instance, a method for determining copper(II) utilized 4-((furan-2-ylmethylene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol as a chromogenic reagent, where the formation of a colored complex is measured. tandfonline.com While not a direct measurement of the thiol itself, it demonstrates the utility of furan thiols in spectrophotometric applications.

Fluorometric assays generally provide higher sensitivity than spectrophotometric methods. These assays involve the derivatization of the thiol with a fluorescent label. diva-portal.org For example, ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) is a thiol-specific derivatization reagent used for HPLC with fluorescence detection. diva-portal.org The resulting fluorescent adduct can be measured with high sensitivity.

Table 3: Characteristics of a Fluorometric Thiol Assay Kit

FeatureSpecification
Principle Non-fluorescent probe binds to thiol to produce a fluorescent product
Excitation Wavelength ~400 nm
Emission Wavelength ~460 nm
Detection Range 0.3 µM to 20 µM
Incubation Time 10 minutes

Data from a commercially available thiol quantification kit. diva-portal.org

Electrochemical Detection Methods and Sensors for this compound

Electrochemical methods offer a highly sensitive and often portable means of detecting electroactive species like thiols. The development of electrochemical sensors for thiols is an active area of research. rsc.org These methods are based on the oxidation or reduction of the thiol group at an electrode surface.

While specific electrochemical sensors for this compound have not been reported, there are numerous examples of sensors for other thiols. These often involve modifying the electrode surface with materials that enhance the electrochemical response and selectivity towards thiols. For instance, a novel conducting polymer, poly(EDOT-thioacetate-co-EDOT), was used to develop a sensor for the detection of glutathione. rsc.org The detection principle is based on the electrochemical conversion of thioacetate (B1230152) moieties on the polymer to thiols, which then form disulfide bonds with the target thiol. rsc.org

Sample Preparation and Derivatization Techniques for Enhanced Analytical Performance

Effective sample preparation is critical for the accurate analysis of trace-level thiols, which are often present in complex matrices and are prone to oxidation. researchgate.net Techniques like solid-phase microextraction (HS-SPME) are commonly used to extract and concentrate volatile sulfur compounds from samples. nih.gov For furan derivatives in food, HS-SPME coupled with GC-MS has been shown to be an effective analytical approach. researchgate.net

Derivatization is a key strategy to improve the analytical performance for thiols. It serves to:

Increase the stability of the thiol by protecting the reactive sulfhydryl group.

Enhance the volatility for GC analysis.

Improve the chromatographic properties (e.g., peak shape).

Introduce a chromophore or fluorophore for UV or fluorescence detection in HPLC. mdpi.com

Common derivatizing agents for thiols in GC analysis include pentafluorobenzyl bromide (PFBBr). mdpi.com For HPLC analysis, reagents like 4,4'-dithiodipyridine (DTDP) and monobromobimane (B13751) are frequently used. acs.orgnih.gov

Table 4: Common Derivatization Reagents for Thiol Analysis

ReagentAnalytical TechniquePurpose
Pentafluorobenzyl bromide (PFBBr) GC-MSIncreases volatility and allows for sensitive detection by electron capture negative ionization MS.
4,4'-Dithiodipyridine (DTDP) HPLC-MS/MSForms a stable derivative that can be readily analyzed by LC-MS. nih.gov
Monobromobimane HPLC-FluorescenceCreates a highly fluorescent derivative for sensitive detection. nih.gov
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) HPLC-FluorescenceForms a fluorescent adduct with thiols. diva-portal.org

Validation and Robustness of Analytical Protocols for Research Purity and Yield Determination

The validation of an analytical method is essential to ensure its reliability for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov The robustness of a method refers to its ability to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. diva-portal.org

For methods analyzing furan derivatives, validation studies have demonstrated good linearity (r² > 0.99), recovery (typically 77-111%), and low LODs and LOQs in the ng/g range. researchgate.net In the analysis of volatile thiols in Baijiu using UPLC-MS/MS, the method was validated for recovery, intra-day and inter-day precision, LOD, and LOQ. nih.gov

Table 5: Example of Method Validation Parameters for Thiol Analysis in Baijiu by UPLC-MS/MS

ParameterResult
Linearity (r²) > 0.99
LOD (2-methyl-3-furanthiol) 0.001 µg/L
LOQ (2-methyl-3-furanthiol) Not specified, but below odor threshold
Intra-day Precision (RSD) Evaluated
Inter-day Precision (RSD) Evaluated
Recovery Calculated based on spiked samples

Data from a study on volatile thiols in Baijiu. nih.gov

The robustness of methods for sulfur compounds is particularly important due to their reactivity. Factors to consider include the stability of the analyte in the sample and during the analytical process, as well as the stability of derivatized products.

Synthesis and Investigation of 4,5 Dihydrofuran 2 Thiol Derivatives and Analogues

Design Principles for Structural Modification and Functional Diversification

The structural modification of 4,5-dihydrofuran-2-thiol is guided by principles aimed at achieving specific functional outcomes. These principles revolve around altering the electronic properties, steric environment, and reactive potential of the core molecule. The presence of the sulfur heteroatom, the double bond within the dihydrofuran ring, and the C-S bond offer multiple sites for modification mdpi.com.

Key design strategies include:

Modulation of Electronic Properties: Introducing electron-donating or electron-withdrawing groups onto the dihydrofuran ring can significantly alter the electron density across the molecule. This influences the acidity of the thiol group (pKa), the nucleophilicity of the sulfur atom, and the reactivity of the double bond towards electrophilic or nucleophilic attack msu.edu.

Steric Hindrance Control: The introduction of bulky substituents at various positions on the dihydrofuran ring can control the molecule's conformational preferences and dictate the stereochemical outcome of reactions. Steric shielding can protect certain reactive sites or direct incoming reagents to less hindered positions, enhancing selectivity.

Introduction of Functional Groups: Appending additional functional groups serves to create multifunctional structures. For instance, installing groups capable of participating in "click" chemistry, such as azides or alkynes, allows for the straightforward conjugation of these derivatives to other molecules or materials researchgate.netresearchgate.net. Similarly, adding moieties that can act as ligands for metal catalysts can impart catalytic activity to the scaffold.

Bioisosteric Replacement: In medicinal chemistry design, fragments of the this compound scaffold can be used as bioisosteres for other chemical groups, such as thioesters or benzyl (B1604629) sulfides, to create novel motifs with potentially improved pharmacological profiles nih.gov.

Scaffold Diversification: The dihydrofuran ring itself can be a target for diversification through ring-opening, ring-expansion, or rearrangement reactions, leading to entirely new heterocyclic systems from a common precursor msu.edunih.gov.

These design principles provide a rational framework for the targeted synthesis of this compound analogues with tailored reactivity, selectivity, and functionality.

Synthesis of Substituted this compound Analogues

The synthesis of derivatives of this compound can be broadly categorized into two main approaches: modifications involving the thiol group and substitutions on the dihydrofuran ring itself.

The thiol group is a highly versatile functional handle due to its nucleophilicity and acidity pearson.com. Its modification is a primary route to functional diversification.

Alkylation: S-alkylation is a fundamental transformation for thiols, typically proceeding via an SN2 reaction between the thiolate anion and an alkyl halide. The thiol is first deprotonated with a suitable base (e.g., NaOH, K₂CO₃) to form the more nucleophilic thiolate, which then attacks the electrophilic carbon of the alkylating agent wikipedia.org. A variety of alkyl, benzyl, and other functionalized groups can be introduced using this method. Lithium-catalyzed reactions have also been shown to enable the alkylation of thiols with alcohols, expanding the scope of accessible substrates nih.gov.

Acylation: The reaction of the thiol group with acylating agents, such as acid chlorides or anhydrides, yields thioesters. This transformation can be catalyzed by bases or, in some cases, by transition metals like copper(II) salts, which can facilitate acylation even under neutral conditions organic-chemistry.orgacs.org. The synthesis of thioesters is a valuable pathway as they are important intermediates in organic synthesis.

Below is a table summarizing common modifications of the thiol group.

Modification TypeReagent ExampleProduct ClassReaction Conditions
Alkylation Methyl Iodide (CH₃I)S-Methyl ThioetherBase (e.g., NaH, K₂CO₃) in a polar aprotic solvent.
Alkylation Benzyl Bromide (BnBr)S-Benzyl ThioetherBase-mediated, similar to methylation.
Alkylation 3-Oxetanol3-Sulfanyl-OxetaneLithium catalyst for C-OH activation nih.gov.
Acylation Acetyl Chloride (CH₃COCl)S-Acetyl ThioesterBase (e.g., pyridine, Et₃N) to neutralize HCl byproduct.
Acylation Acetic Anhydride (B1165640) ((CH₃CO)₂O)S-Acetyl ThioesterOften requires a catalyst such as copper(II) tetrafluoroborate (B81430) organic-chemistry.org.
Michael Addition AcrylonitrileS-Cyanoethyl ThioetherBase-catalyzed addition to an α,β-unsaturated system researchgate.net.
Disulfide Formation Iodine (I₂) or AirDisulfideMild oxidizing conditions.

This table presents generalized reactions applicable to thiols and is based on established chemical principles.

Modifying the dihydrofuran ring introduces substituents that can sterically and electronically influence the molecule's properties. While methods specific to the this compound isomer are not extensively documented, numerous strategies exist for the synthesis of substituted 2,3-dihydrofurans, which serve as valuable models for potential synthetic routes zioc.ruresearchgate.net.

Palladium-Catalyzed Reactions: Cross-coupling reactions are a powerful tool for forming C-C bonds. For example, the palladium-catalyzed oxyarylation of α-allyl-β-ketoesters with aryl halides provides efficient access to functionalized 2,3-dihydrofurans, tolerating a wide range of functional groups rsc.org.

Cycloaddition and Cyclization Reactions:

Tandem Sequences: Organocatalytic tandem reactions, such as a hydroalkoxylation/Claisen rearrangement/Michael addition sequence, can build the dihydrofuran ring and install multiple substituents in a single, efficient process rsc.org.

Ring Enlargement: Substituted dihydrofurans can be synthesized via the ring-enlargement of functionalized cyclopropanes nih.gov.

Reductive Coupling: Reductive coupling of dicyanoethylenes with ketones, induced by reagents like samarium(II) iodide, can yield highly functionalized 2,3-dihydrofuran (B140613) derivatives under mild conditions tandfonline.com.

Vilsmeier Cyclization: The intramolecular cyclization of 4-ynamides using the Vilsmeier reagent has been shown to produce dihydrofuran-2(3H)-ones, demonstrating a novel approach to forming the ring acs.org.

The table below summarizes some of these advanced synthetic strategies.

Synthetic StrategyKey Reagents/CatalystsStarting MaterialsProduct TypeReference
Palladium-Catalyzed Oxyarylation Pd Catalyst, Ligand, Baseα-Allyl-β-ketoesters, Aryl Halides2-Aryl-2,3-dihydrofurans rsc.org
Tandem Organocatalysis Lewis Base CatalystAllylic Cyanohydrins, Activated AlkynesMulti-substituted 2,3-dihydrofurans rsc.org
Ring-Enlargement Ammonium (B1175870) Acetate, Acetic AcidFunctionalized CyclopropanesSubstituted 2,3-dihydrofurans nih.gov
Reductive Coupling Samarium(II) Iodide (SmI₂)1,1-Diaryl-2,2-dicyanoethylenes, KetonesPolysubstituted 2,3-dihydrofurans tandfonline.com
Reductive Ring Narrowing Raney Nickel, Acetic AcidSix-membered Cyclic Nitronates4-Aryl-substituted 2,3-dihydrofurans zioc.ru

This table highlights methods developed for synthesizing substituted dihydrofuran systems, which could be adapted for analogues of this compound.

Alkylation, Acylation, and Other Modifications of the Thiol Group

Structure-Reactivity Relationship (SRR) Studies of Analogues in Defined Chemical Transformations

Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of the this compound analogues with their reactivity in specific reactions. The reactivity is primarily governed by the electronic nature of the thiol group and the double bond, as well as steric factors researchgate.net.

Nucleophilicity of the Thiol Group: The nucleophilicity of the sulfur atom is highly dependent on the substituents on the dihydrofuran ring. Electron-withdrawing groups (e.g., nitro, cyano, carbonyl) attached to the ring will decrease the electron density on the sulfur, lowering its pKa and reducing its nucleophilicity. Conversely, electron-donating groups (e.g., alkyl, alkoxy) will enhance nucleophilicity mdpi.commsu.edu. This directly impacts the rate of S-alkylation and S-acylation reactions.

Reactivity of the Double Bond: The double bond in this compound can act as a nucleophile (in electrophilic additions) or become part of a conjugated system that acts as an electrophile (in Michael additions if a suitable activating group is present). The reactivity is influenced by substituents. For instance, a carbonyl group at position 3 would render the double bond electron-deficient and susceptible to attack by nucleophiles.

Stability and Ring-Opening: The stability of the dihydrofuran ring itself can be affected by substituents. The introduction of strain or electronically destabilizing groups might make the ring more prone to cleavage under certain conditions, such as in the presence of strong acids or nucleophiles msu.edu.

The following table outlines predicted reactivity trends based on substituent effects.

Substituent PositionSubstituent Type (Example)Effect on Thiol NucleophilicityEffect on Double Bond Reactivity
C4 or C5Electron-Withdrawing (e.g., -NO₂)DecreaseLess nucleophilic; susceptible to conjugate addition if activated.
C4 or C5Electron-Donating (e.g., -CH₃)IncreaseMore nucleophilic; more reactive towards electrophiles.
On Sulfur (e.g., -COCH₃)Acyl GroupThiol group is masked (thioester).Reactivity of the double bond is largely unchanged electronically.
On Sulfur (e.g., -CH₂Ph)Alkyl GroupThiol group is masked (thioether).Reactivity of the double bond is largely unchanged electronically.

This table provides a qualitative summary of expected structure-reactivity relationships based on general organic chemistry principles.

Conformational Analysis of Derivatives and Their Impact on Chemical Reactivity and Selectivity

The five-membered dihydrofuran ring is not planar and exists in specific low-energy conformations. For a 4,5-dihydrofuran system, the most likely conformations are the envelope (where one atom is out of the plane of the other four) and twist (or half-chair, where two adjacent atoms are displaced on opposite sides of the plane) forms . The specific conformation adopted by a derivative, and the energy barrier between different conformations, can have a profound impact on its reactivity.

Conformational Preference: The energetic preference for a particular conformation is dictated by the substituents on the ring. Bulky substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain (A-strain and torsional strain). For example, a large substituent at C4 or C5 would likely favor an envelope conformation where that carbon is in the "flap" and the substituent is in a pseudo-equatorial orientation.

Impact on Reactivity: The conformation of the ring determines the spatial arrangement of its functional groups, which in turn affects the accessibility of reaction sites. For a reaction to occur, the attacking reagent must approach the reactive center along a specific trajectory (e.g., the Bürgi-Dunitz trajectory for nucleophilic attack on a carbonyl). The steric hindrance imposed by atoms in a particular conformation can either block or facilitate this approach.

Stereoselectivity: In reactions that generate new stereocenters, the pre-existing conformation of the dihydrofuran ring can direct the stereochemical outcome. For example, in an electrophilic addition to the double bond, the electrophile will preferentially attack from the less sterically hindered face of the ring, leading to a diastereoselective transformation. Computational modeling and NMR techniques, such as the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, are key tools for determining the preferred conformations of these molecules acs.org.

The interplay between substituent effects and conformational preference is crucial for understanding and predicting the chemical behavior of this compound derivatives, enabling the rational design of selective synthetic transformations.

Emerging Research Directions and Future Perspectives for 4,5 Dihydrofuran 2 Thiol Chemistry

The exploration of heterocyclic compounds continues to be a cornerstone of modern organic chemistry, providing scaffolds for new materials, catalysts, and biologically relevant molecules. Within this vast field, 4,5-Dihydrofuran-2-thiol represents a molecule with significant, yet largely untapped, potential. Its unique combination of a reactive thiol group and a dihydrofuran ring—a structure possessing both an ether linkage and a carbon-carbon double bond—opens the door to a wide array of chemical transformations and applications. The following sections outline promising future research directions that could unlock the full potential of this intriguing compound.

Q & A

Q. How do non-covalent interactions (e.g., hydrogen bonding, halogen contacts) influence the solid-state packing and stability of this compound crystals?

  • Methodological Answer : Analyze crystal packing via Hirshfeld surfaces (CrystalExplorer) to quantify interaction types (e.g., S⋯H or π-stacking). Thermal gravimetric analysis (TGA) correlates stability with intermolecular forces. Compare with structurally characterized analogs (e.g., CCDC 1828960) .

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